3-cyano-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
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Description
This compound is a benzamide derivative with a cyclopentyl group, a cyano group, and a 1-methyl-1H-pyrazol-3-yl)methyl group attached to the benzene ring. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals .
Molecular Structure Analysis
The benzene ring in this compound is a planar, cyclic structure composed of six carbon atoms. The cyclopentyl group is a five-membered ring, and the 1-methyl-1H-pyrazol-3-yl)methyl group contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones. They can also undergo hydrolysis to form benzoic acids .Physical and Chemical Properties Analysis
Without specific data, it’s hard to say, but we can infer some properties based on its structure. For example, due to the presence of the benzene ring, we can expect this compound to be relatively stable and aromatic .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-cyano-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-24-20(16-9-10-16)12-18(23-24)14-25(19-7-2-3-8-19)21(26)17-6-4-5-15(11-17)13-22/h4-6,11-12,16,19H,2-3,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXCIVLGYNKKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=CC(=C3)C#N)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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